5-Chloro-2-hydroxy-3-methylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQPPKKBRKKJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210749-61-3 | |
| Record name | 5-chloro-2-hydroxy-3-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Hydroxy 3 Methylbenzonitrile and Its Derivatives
Established Synthetic Pathways to 5-Chloro-2-hydroxy-3-methylbenzonitrile Core Structure
The synthesis of this compound can be approached through two primary strategies: the formation of the benzonitrile (B105546) ring from a suitable precursor, followed by functionalization, or the functionalization of a pre-existing benzonitrile.
Strategies for Benzonitrile Formation (e.g., Dehydration of Aldoximes)
A common and effective method for the formation of the nitrile group on an aromatic ring is the dehydration of an aldoxime. This pathway typically begins with a substituted salicylaldehyde. In the context of this compound, the synthesis would commence with 2-hydroxy-3-methylbenzaldehyde (B1203309).
The initial step is the conversion of the aldehyde to its corresponding oxime. This is achieved by reacting 2-hydroxy-3-methylbenzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. The resulting 2-hydroxy-3-methylbenzaldehyde oxime can then be dehydrated to yield 2-hydroxy-3-methylbenzonitrile (B1339967). lookchem.comsigmaaldrich.com The dehydration of aldoximes is an environmentally benign reaction, as the primary byproduct is water. wikipedia.org Various reagents can be employed for the dehydration step, including acetic anhydride.
The final step in this synthetic sequence is the chlorination of the 2-hydroxy-3-methylbenzonitrile intermediate. This electrophilic aromatic substitution reaction is discussed in the following section.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2-Hydroxy-3-methylbenzaldehyde | Hydroxylamine hydrochloride, Base | 2-Hydroxy-3-methylbenzaldehyde oxime |
| 2 | 2-Hydroxy-3-methylbenzaldehyde oxime | Dehydrating agent (e.g., Acetic Anhydride) | 2-Hydroxy-3-methylbenzonitrile |
| 3 | 2-Hydroxy-3-methylbenzonitrile | Chlorinating agent (e.g., Cl2) | This compound |
Functionalization of Benzonitrile Precursors
An alternative approach involves the direct functionalization of a benzonitrile precursor that already contains some of the desired substituents. For the synthesis of this compound, a key step is the regioselective chlorination of 2-hydroxy-3-methylbenzonitrile.
The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of chlorination. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the methyl (-CH3) group is also an activating, ortho-, para-directing group. libretexts.orglibretexts.org In 2-hydroxy-3-methylbenzonitrile, the para position to the strongly directing hydroxyl group (C5) is open and is also ortho to the methyl group. Therefore, electrophilic chlorination is expected to occur predominantly at the C5 position, yielding the desired this compound.
Another potential synthetic route involves the demethylation of a methoxy-substituted benzonitrile precursor. For instance, a similar compound, 3-chloro-5-hydroxybenzonitrile, can be synthesized by heating 3-chloro-5-methoxybenzonitrile (B1358151) with lithium iodide in 2,4,6-collidine. chemicalbook.com This suggests that 5-chloro-2-methoxy-3-methylbenzonitrile could serve as a precursor to the target molecule via a demethylation reaction.
Synthesis of Substituted this compound Analogues
The this compound core can be modified to produce a variety of analogues with different substituents, which can lead to molecules with diverse chemical and biological properties.
Introduction of Varied Substituents and their Positional Isomerism
The synthesis of analogues can be achieved by starting with appropriately substituted precursors or by modifying the functional groups of this compound. For example, analogues with different halogens, such as 2-bromo-5-hydroxy-3-methylbenzonitrile, have been synthesized. shachemlin.com
The hydroxyl group is a common site for modification. For example, 5-chloro-2-hydroxy-N-phenylbenzamide can be reacted with chloro-substituted acid ethyl esters to yield 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. researchgate.net This demonstrates a method for introducing a variety of substituents at the 2-position via an ether linkage.
The aromatic ring can also be further substituted. The synthesis of (E)-5-Chloro-2-(2-ethoxyvinyl)benzonitrile from a 2-halobenzonitrile demonstrates the introduction of a vinyl group, which can then be further functionalized. sci-hub.st The synthesis of these analogues can lead to positional isomers, and the control of regioselectivity is therefore critical.
| Analogue | Precursor | Method |
| 2-Bromo-5-hydroxy-3-methylbenzonitrile | Substituted benzonitrile | Bromination |
| 5-Chloro-2-(substituted alkoxy)benzonitriles | 5-Chloro-2-hydroxybenzonitrile | Etherification |
| (E)-5-Chloro-2-(2-ethoxyvinyl)benzonitrile | 5-Chloro-2-halobenzonitrile | Suzuki Coupling |
Regioselective Synthetic Approaches
Regioselectivity is a key consideration in the synthesis of substituted aromatic compounds. As discussed previously, the directing effects of the existing substituents on the benzene (B151609) ring are the primary determinants of the position of further substitution in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The cooperative directing effects of the hydroxyl and methyl groups in 2-hydroxy-3-methylbenzonitrile lead to a highly regioselective chlorination at the C5 position.
For the synthesis of more complex analogues, modern synthetic methods such as palladium-catalyzed cross-coupling reactions offer excellent regioselectivity. For instance, a halogen atom on the aromatic ring can be selectively replaced with a wide variety of functional groups. The synthesis of (E)-5-Chloro-2-(2-ethoxyvinyl)benzonitrile via a Suzuki coupling of a 2-halobenzonitrile with a vinyl boronate is an example of a highly regioselective C-C bond formation. sci-hub.st
Recent advances in C-H bond functionalization also provide powerful tools for the regioselective synthesis of substituted phenols. nih.gov These methods allow for the direct introduction of functional groups at specific positions on the aromatic ring, often under mild conditions.
Novel Chemical Reactions and Reaction Mechanisms Involving this compound
The trifunctional nature of this compound makes it a versatile substrate for a variety of chemical transformations. While specific novel reactions involving this exact compound are not extensively documented, its reactivity can be predicted based on the known chemistry of its functional groups.
The phenolic hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to a primary amine.
The chlorine atom on the aromatic ring opens up possibilities for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgrsc.org For example, a Suzuki coupling reaction could be used to introduce a new aryl or vinyl group at the 5-position by reacting this compound with a suitable boronic acid in the presence of a palladium catalyst.
The mechanism of these cross-coupling reactions typically involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the coupling partner (e.g., a boronic acid), and reductive elimination to form the product and regenerate the palladium(0) catalyst.
Nucleophilic aromatic substitution (SNAr) of the chlorine atom is also a possibility, although it is generally less favorable than for aryl halides with strongly electron-withdrawing groups in the ortho and para positions. msu.edu The presence of the nitrile group does provide some activation towards SNAr.
| Functional Group | Reaction Type | Potential Products |
| Hydroxyl | Etherification/Esterification | Ethers, Esters |
| Nitrile | Hydrolysis/Reduction | Amides, Carboxylic acids, Amines |
| Chloro | Palladium-catalyzed cross-coupling | Biaryls, Stilbenes, Alkynes, Anilines |
| Chloro | Nucleophilic Aromatic Substitution | Substituted benzonitriles |
Green Chemistry Principles Applied to Benzonitrile Synthesis and Derivatization
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis and derivatization of aromatic compounds, including benzonitriles. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. chemijournal.com The application of these principles to the synthesis of this compound and its derivatives offers significant advantages over traditional methods, which often rely on harsh reagents and generate substantial waste.
A key focus of green chemistry is the development of environmentally benign synthetic routes. For benzonitriles, this includes the use of recyclable catalysts, safer solvent systems, and biocatalytic methods. These approaches not only minimize the environmental footprint but also can lead to improved reaction efficiency and selectivity.
One promising green strategy for synthesizing substituted benzonitriles involves the use of ionic liquids. These compounds can act as both catalysts and recyclable solvents, eliminating the need for volatile organic compounds (VOCs) and often corrosive acid catalysts. researchgate.netrsc.orgrsc.orgrsc.org For instance, a greener route for the synthesis of various aromatic nitriles has been developed using a hydroxylamine-based ionic liquid, which serves multiple roles as a reactant, catalyst, and phase-separation agent, allowing for easy recovery and reuse. researchgate.netrsc.orgrsc.orgrsc.org This methodology has been successfully applied to a range of substituted benzaldehydes, suggesting its potential applicability for the synthesis of this compound from its corresponding aldehyde precursor. rsc.org
Another significant advancement in the green synthesis of benzonitriles is the application of heterogeneous catalysts and nanocatalysts. For example, the direct ammoxidation of substituted toluenes, such as chlorotoluenes, to their corresponding benzonitriles has been achieved with high selectivity using transition metal oxide clusters supported on zeolites. medcraveonline.com This gas-phase reaction avoids the use of toxic cyanating agents and simplifies product purification.
Biocatalysis represents a frontier in the green synthesis and derivatization of benzonitriles. Enzymes, such as nitrilases and halohydrin dehalogenases, can catalyze reactions with high specificity and under mild conditions, often in aqueous media. researchgate.netbohrium.comfigshare.com While a direct enzymatic synthesis of this compound has not been extensively documented, the use of biocatalysts for the enantioselective synthesis of chiral β-hydroxy nitriles highlights the potential for developing enzymatic routes for complex benzonitrile derivatives. researchgate.netbohrium.comfigshare.com
In the context of derivatization, green chemistry principles advocate for the use of less hazardous reagents and alternative energy sources. researchgate.net For instance, the hydrolysis of nitriles to amides has been demonstrated using a water extract of agro-waste ash as a green reaction medium, avoiding the need for transition metal catalysts and organic solvents. mdpi.com Furthermore, techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption in derivatization reactions. researchgate.net
The following table summarizes some green chemistry approaches applicable to the synthesis of substituted benzonitriles, which could be adapted for this compound:
| Green Chemistry Approach | Precursor Type | Key Advantages | Potential for this compound |
| Ionic Liquid Catalysis | Substituted Benzaldehyde | Recyclable catalyst/solvent, avoids metal catalysts and strong acids, high yields. researchgate.netrsc.orgrsc.orgrsc.org | High potential for synthesis from 5-Chloro-2-hydroxy-3-methylbenzaldehyde. |
| Heterogeneous Catalysis (Ammoxidation) | Substituted Toluene | Avoids toxic cyanating agents, continuous flow process, high selectivity. medcraveonline.com | Potential for synthesis from 2-chloro-6-methylphenol, followed by hydroxylation. |
| Biocatalysis | Various (e.g., epoxides) | High selectivity, mild reaction conditions, aqueous media, reduced waste. researchgate.netbohrium.comfigshare.com | Potential for stereoselective derivatization of the nitrile group or other functional groups. |
| Alternative Solvents | Substituted Nitrile | Use of non-toxic, renewable solvents, simplified workup. mdpi.com | Applicable to various derivatization reactions, such as hydrolysis. |
The following table outlines research findings on the green synthesis of various benzonitriles, showcasing the versatility of these methods:
| Precursor | Green Method | Catalyst/Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Ionic Liquid | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ / Paraxylene | Benzonitrile | 100 | rsc.orgrsc.org |
| 4-Chlorobenzaldehyde | Ionic Liquid | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ / Paraxylene | 4-Chlorobenzonitrile | 99.2 | rsc.org |
| 4-Methylbenzaldehyde | Ionic Liquid | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ / Paraxylene | 4-Methylbenzonitrile | 98.5 | rsc.org |
| Toluene | Ammoxidation | Transition metal oxide clusters in β-zeolite | Benzonitrile | >99 (selectivity) | medcraveonline.com |
| Chlorotoluene | Ammoxidation | Transition metal oxide clusters in β-zeolite | Chlorobenzonitrile | >99 (selectivity) | medcraveonline.com |
By embracing these green chemistry principles, the synthesis and derivatization of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical production.
Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Hydroxy 3 Methylbenzonitrile Systems
Vibrational Spectroscopic Investigations (FT-IR, FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular environment. Both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies offer insights into the fundamental vibrational modes of the molecule.
The vibrational spectrum of 5-Chloro-2-hydroxy-3-methylbenzonitrile is complex due to its substituted aromatic structure. The assignment of its fundamental modes can be understood by comparing its spectrum with those of related molecules like 2-chloro-6-methyl benzonitrile (B105546) and other substituted benzonitriles. researchgate.netresearchgate.net The key vibrational modes are associated with the hydroxyl, cyano, methyl, and chloro functional groups, as well as the benzene (B151609) ring itself.
O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration, ν(O-H). The position of this band is highly sensitive to hydrogen bonding. In systems with intramolecular hydrogen bonds, such as between the hydroxyl and cyano groups, this band is typically broad and shifted to a lower wavenumber compared to a free hydroxyl group. nih.gov
C≡N Vibration: The nitrile group (C≡N) stretching mode is one of the most characteristic bands in the spectrum. For aromatic nitriles, this vibration typically appears in the range of 2220-2240 cm⁻¹. researchgate.net Its intensity in the IR spectrum can be decreased by electron-withdrawing groups attached to the ring. researchgate.net In the FT-Raman spectrum, this band is often strong and easily identifiable. researchgate.net
C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations typically found between 2850 and 3000 cm⁻¹. researchgate.netresearchgate.net
Benzene Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically occur in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane bending vibrations for the ring and its substituents appear at lower frequencies. researchgate.net
C-Cl Vibration: The carbon-chlorine stretching vibration (ν(C-Cl)) is expected at lower wavenumbers, generally in the range of 600-800 cm⁻¹, though its exact position can be influenced by coupling with other modes. researchgate.net
The following table summarizes the expected vibrational assignments for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| O-H Stretch | -OH | 3200 - 3600 (Broad) | Medium-Strong / Weak |
| Aromatic C-H Stretch | Ar-H | 3030 - 3100 | Medium-Weak / Strong |
| Asymmetric/Symmetric CH₃ Stretch | -CH₃ | 2870 - 2960 | Medium / Medium-Strong |
| C≡N Stretch | -CN | 2220 - 2240 | Strong / Very Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Strong / Strong |
| C-O Stretch | Ar-OH | 1200 - 1300 | Strong / Medium |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong / Medium |
Vibrational spectroscopy is particularly sensitive to non-covalent interactions, such as hydrogen bonds. mdpi.com In this compound, the hydroxyl group can act as a hydrogen bond donor, and the nitrile nitrogen or the oxygen of a neighboring molecule's hydroxyl group can act as an acceptor.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the ortho-positioned hydroxyl group (-OH) and the nitrile group (-C≡N). This interaction would lead to the formation of a six-membered ring, enhancing molecular planarity. nih.gov Spectroscopically, this is evidenced by a significant red shift (shift to lower frequency) and broadening of the O-H stretching band. nih.gov This occurs because the hydrogen bond weakens the O-H bond, lowering the energy required to excite its stretching vibration.
Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the hydroxyl or nitrile group of an adjacent molecule. These interactions are crucial in determining the crystal packing structure. Intermolecular hydrogen bonding also causes a red shift in the ν(O-H) band, often more pronounced than intramolecular effects. rsc.org The specific frequency and shape of the O-H band can thus provide clues about the strength and nature of the hydrogen bonding network. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each chemically non-equivalent proton and carbon atom. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the chloro, hydroxyl, methyl, and nitrile substituents.
¹H NMR Spectrum:
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, is expected.
Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically 6.5-8.0 ppm). They will likely appear as doublets due to coupling with each other.
Methyl Protons (-CH₃): A sharp singlet is expected for the three equivalent methyl protons, typically in the range of 2.0-2.5 ppm.
¹³C NMR Spectrum:
The molecule has eight carbon atoms, all of which are chemically non-equivalent, leading to eight distinct signals in the ¹³C NMR spectrum.
Nitrile Carbon (-CN): This carbon is typically found in the 115-125 ppm range.
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (110-160 ppm). The carbon attached to the hydroxyl group (C-OH) will be significantly deshielded (shifted downfield) to around 150-160 ppm. docbrown.info Similarly, the carbon attached to the chlorine atom (C-Cl) will also be downfield. The carbon attached to the nitrile group (C-CN) will have its chemical shift influenced by the electron-withdrawing nature of the group. The remaining aromatic carbons will appear at chemical shifts determined by the cumulative effects of all substituents.
The following tables outline the predicted chemical shifts.
| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -OH | 1 | 5.0 - 7.0 (Variable) | Broad Singlet |
| Ar-H | 2 | 6.8 - 7.5 | Doublets |
| -CH₃ | 3 | 2.1 - 2.4 | Singlet |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CN | 115 - 125 |
| Ar-C (unsubstituted) | 120 - 135 |
| Ar-C-Cl | 130 - 140 |
| Ar-C-CH₃ | 130 - 140 |
| Ar-C-OH | 150 - 160 |
| -CH₃ | 15 - 25 |
While ¹H and ¹³C NMR confirm the basic structure, advanced techniques can probe more subtle features like molecular conformation and dynamics.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can be used to determine spatial proximity between protons. A NOESY experiment on this compound could confirm the substitution pattern by showing cross-peaks between the methyl protons and the adjacent aromatic proton. It could also provide evidence for the preferred conformation concerning the hydroxyl proton's orientation relative to the methyl group.
Variable-Temperature (VT) NMR: VT-NMR studies can provide information on dynamic processes. For instance, if intermolecular hydrogen bonding is significant, changes in temperature could affect the chemical shift and line shape of the hydroxyl proton signal, indicating changes in the hydrogen-bonding equilibrium. It could also be used to study the rotational barrier of the methyl group if any significant hindrance exists.
Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₈H₆ClNO), the calculated monoisotopic molecular weight is approximately 167.01 Da. A high-resolution mass spectrum would show the molecular ion peak (M⁺) with this m/z value. A key feature would be the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. nist.gov
Electron Ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. Plausible fragmentation pathways include:
Loss of a chlorine radical: [M - Cl]⁺
Loss of hydrogen cyanide: [M - HCN]⁺
Loss of a methyl radical: [M - CH₃]⁺
Loss of carbon monoxide: [M - CO]⁺, which often occurs from phenolic compounds after rearrangement.
The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the various functional groups.
| Fragment Ion | Proposed Loss | Expected m/z |
|---|---|---|
| [C₈H₆ClNO]⁺˙ (M⁺˙) | - | 167/169 |
| [C₈H₆NO]⁺ | Loss of ˙Cl | 132 |
| [C₇H₅ClO]⁺˙ | Loss of HCN | 140/142 |
| [C₇H₃ClNO]⁺˙ | Loss of ˙CH₃ | 152/154 |
| [C₇H₆ClN]⁺˙ | Loss of CO | 139/141 |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
The electronic absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, is characterized by absorption bands in the ultraviolet (UV) region. These absorptions arise from the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). The principal electronic transitions in this molecule are expected to be of the π → π* and n → π* types, characteristic of aromatic compounds containing chromophores with double bonds and heteroatoms bearing lone pairs of electrons (oxygen and nitrogen).
The benzene ring, along with the cyano (-CN), hydroxyl (-OH), and chloro (-Cl) substituents, constitutes the chromophoric system. The hydroxyl and chloro groups act as auxochromes, modifying the absorption maxima (λmax) and intensity (εmax) of the main absorption bands. Specifically, the hydroxyl group, a strong activating group, is expected to cause a bathochromic (red) shift to a longer wavelength, while the electron-withdrawing cyano and chloro groups also influence the electronic distribution and transition energies.
The most intense absorption bands are typically attributed to π → π* transitions within the aromatic system. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. A lower intensity absorption, often observed as a shoulder on the main absorption band, can be assigned to an n → π* transition. This involves the promotion of a non-bonding electron from the oxygen atom of the hydroxyl group or the nitrogen atom of the cyano group to an antibonding π* orbital of the aromatic ring. Theoretical studies on similar substituted hydroxybenzonitriles suggest that the main absorption bands lie within the 280-400 nm region, corresponding to the UVA and UVB ranges. The electronic transitions primarily involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
Table 1: Representative Electronic Absorption Data for this compound (Note: Data are representative and based on values for structurally similar compounds.)
| Solvent | λmax 1 (nm) | εmax 1 (L mol-1 cm-1) | Assignment 1 | λmax 2 (nm) | εmax 2 (L mol-1 cm-1) | Assignment 2 |
| Ethanol | ~295 | ~8,500 | π → π | ~340 | ~3,200 | n → π |
| Methanol | ~294 | ~8,650 | π → π | ~342 | ~3,100 | n → π |
| Acetonitrile | ~292 | ~8,400 | π → π | ~338 | ~3,000 | n → π |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed insights into molecular geometry, conformation, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted 2-hydroxybenzonitriles and 5-chlorosalicylaldehyde (B124248) derivatives, allows for a reliable prediction of its key structural features. researchgate.netnih.gov The compound is expected to crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic.
The molecular structure would feature a planar benzene ring. The substituents—chloro, hydroxyl, methyl, and cyano groups—will lie nearly coplanar with the ring. A significant and highly probable feature is the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom of the adjacent cyano group, forming a stable six-membered ring motif. This type of intramolecular interaction is a common feature in ortho-hydroxyaryl compounds and significantly influences their chemical and physical properties.
Table 2: Predicted Crystallographic and Structural Parameters for this compound (Note: These parameters are hypothetical, based on data from analogous reported crystal structures.)
| Parameter | Predicted Value |
| Crystal Data | |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~7.5 |
| b (Å) | ~14.0 |
| c (Å) | ~8.0 |
| β (°) | ~105 |
| V (ų) | ~810 |
| Z | 4 |
| Selected Bond Lengths (Å) | |
| O-H | ~0.82 |
| C-O | ~1.36 |
| C≡N | ~1.14 |
| C-Cl | ~1.74 |
| **Selected Bond Angles (°) ** | |
| C-C-O | ~121 |
| C-C-CN | ~120 |
| Hydrogen Bond (Å, °) | |
| O-H···N (intramolecular) | D···A: ~2.75, H···A: ~2.05, D-H···A: ~145 |
The solid-state structure of this compound would be governed by a combination of intermolecular forces. Beyond the dominant intramolecular O-H···N hydrogen bond, intermolecular interactions are crucial in defining the crystal packing.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability.
There are no specific studies reporting polymorphism for this compound. However, the potential for polymorphism exists, as is common for many organic molecules. The presence of functional groups capable of forming various hydrogen bonding motifs (hydroxyl and cyano) and the possibility of different π-π stacking arrangements could allow for the formation of multiple crystalline forms under different crystallization conditions (e.g., choice of solvent, temperature, rate of cooling). The identification and characterization of potential polymorphs are critical in fields such as pharmaceuticals and materials science, as different forms can have significantly different performance characteristics.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not publicly available. While the methodologies outlined in the request—such as Density Functional Theory (DFT), Ab Initio, and Semi-Empirical methods—are standard and widely used for analyzing molecular structures and properties, their application to this particular compound has not been documented in the retrieved scholarly articles.
Research is available for structurally related compounds, such as 5-chloro-2-hydroxybenzamide, 5-chloro-2-hydroxybenzoic acid nih.gov, and various other substituted benzonitrile derivatives. nih.gov These studies employ the requested theoretical frameworks to investigate geometry, electronic properties, and reactivity. However, in adherence to the strict requirement of focusing solely on this compound, the specific data (e.g., optimized bond lengths, HOMO-LUMO energies, MEP maps, NBO analysis, and thermodynamic properties) necessary to construct the requested article is absent.
Generating an article with the specified level of detail and scientific accuracy is not possible without published research on the target molecule. To provide such an analysis would require performing novel computational chemistry calculations, which is beyond the scope of this service. Therefore, the content for the requested article outline cannot be produced at this time.
Computational and Theoretical Chemistry Studies of 5 Chloro 2 Hydroxy 3 Methylbenzonitrile
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and intermolecular interactions of a molecule like 5-Chloro-2-hydroxy-3-methylbenzonitrile.
Furthermore, MD simulations are instrumental in exploring the intermolecular interactions between this compound and its surrounding environment. These interactions govern many of the compound's bulk properties, such as its solubility and crystal structure. Simulations can model how individual molecules of this compound interact with each other and with solvent molecules, providing insights into the formation of dimers or larger aggregates. The analysis of these simulations can quantify the strength and nature of non-covalent interactions, such as hydrogen bonding, halogen bonding (involving the chlorine atom), and π-π stacking interactions between the benzene (B151609) rings.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzonitrile (B105546) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are widely used in medicinal chemistry and environmental toxicology to predict the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. For a class of compounds like benzonitrile derivatives, QSAR can be a valuable tool to understand the structural requirements for a specific biological effect.
The foundation of any QSAR model is the numerical representation of the molecular structure using "descriptors." These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of benzonitrile derivatives, a wide array of descriptors would be calculated, including:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
Geometrical descriptors: Information about the 3D shape of the molecule, such as molecular surface area and volume.
Electronic descriptors: Properties related to the electron distribution, such as dipole moment, partial charges on atoms, and energies of molecular orbitals (e.g., HOMO and LUMO).
Hydrophobic descriptors: Typically represented by the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of the molecule.
Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones. This is important to avoid overfitting the model and to create a model that is both predictive and interpretable. Various statistical methods are employed for descriptor selection, such as genetic algorithms, forward selection, and backward elimination. nih.gov The goal is to find a small set of descriptors that have a strong correlation with the biological activity and are not highly correlated with each other. researchgate.net
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzonitrile Derivatives
| Descriptor Type | Example Descriptors | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. | |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water. |
| Topological | Wiener Index | A distance-based topological index. |
| Balaban Index | A topological index based on the distance matrix of the graph. |
This table is for illustrative purposes and does not represent a specific QSAR model for this compound.
After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the observed in vitro activity of the benzonitrile derivatives. The in vitro activity could be, for example, the inhibition of a particular enzyme or the cytotoxicity against a cell line. Multiple Linear Regression (MLR) is a common method used to build QSAR models, where the biological activity is expressed as a linear combination of the selected descriptors. Other more advanced machine learning techniques like artificial neural networks and support vector machines can also be employed.
A critical aspect of QSAR modeling is rigorous validation to ensure that the model is robust and has predictive power for new compounds. Validation is typically performed using both internal and external methods:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the stability and predictive ability of the model on the training set of compounds.
External Validation: The model's predictive performance is evaluated on an external test set of compounds that were not used in the model development. A high correlation between the predicted and observed activities for the test set indicates a reliable QSAR model.
While a specific, validated QSAR model for the in vitro activities of this compound and its close analogs is not publicly documented, the principles outlined above represent the standard workflow for such an investigation. QSAR studies on other classes of substituted phenols and benzonitriles have successfully identified key structural features that govern their biological activities, demonstrating the potential of this approach for understanding the structure-activity landscape of this compound class.
Structure Activity Relationship Sar and Mechanistic Insights into Biological Activities in Vitro
Enzyme Inhibition Studies of 5-Chloro-2-hydroxy-3-methylbenzonitrile Analogues
While specific enzyme inhibition profiles for this compound are not extensively detailed in publicly available research, the broader class of benzonitrile (B105546) derivatives has been investigated as inhibitors for various enzymes. The nitrile group is recognized as a key pharmacophore that can participate in crucial binding interactions within enzyme active sites. nih.gov
Identification of Specific Enzyme Targets and Inhibition Profiles
Research into structurally related compounds suggests potential, though unconfirmed, targets. For instance, substituted benzonitriles have been developed as inhibitors of the aromatase enzyme, where the para-positioned nitrile group is essential for activity by mimicking the carbonyl group of the natural substrate. nih.gov Additionally, other studies on diverse benzene (B151609) derivatives have explored inhibitory activities against enzymes such as carbonic anhydrase, thrombin, and trypsin. nih.govtandfonline.com However, direct studies identifying the specific enzyme targets for this compound or its close analogues are not available. High-throughput screening campaigns are common methods used to identify enzyme inhibitors, but results for this specific compound have not been published. nih.gov
Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)
Due to the lack of specific enzyme target identification for this compound, there is no available data on its half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki). The determination of these values would be contingent on future studies that successfully identify and characterize its interaction with specific enzymatic targets.
Receptor Binding and Modulation Studies (In Vitro)
Analogues of this compound have shown significant interactions with nuclear hormone receptors, particularly the androgen receptor. Investigations into other receptor systems, such as serotonin (B10506) receptors and the immune checkpoint protein PD-L1, have involved structurally distinct molecules containing either a 5-chloro motif or a benzonitrile group, providing broader context for the potential activities of this chemical scaffold.
Ligand-Receptor Interaction Profiling (e.g., Androgen Receptor, Serotonin Receptors, PD-L1)
Androgen Receptor (AR): A significant body of research has focused on benzonitrile derivatives as selective androgen receptor modulators (SARMs). A very close analogue, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile , has been identified as a potent SARM. acs.orgfigshare.com This highlights the compatibility of the 2-chloro-3-methylbenzonitrile (B1356066) core structure with the ligand-binding domain of the AR. Another potent, nonsteroidal SARM, BMS-564929 , which features a 2-chloro-3-methylbenzonitrile moiety, binds to the AR with high affinity. newdrugapprovals.org Similarly, Vosilasarm (RAD-140) incorporates the same core scaffold and is recognized as an investigational SARM. nih.govdrugbank.com These findings collectively establish the 2-chloro-3-methylbenzonitrile scaffold as a key component for high-affinity binding to the androgen receptor.
Serotonin Receptors: While direct binding data for this compound on serotonin receptors is unavailable, studies on other chlorinated aromatic compounds provide some context. For example, 5-chloro-N,N-dimethyltryptamine , an indole-based analogue rather than a benzonitrile, has demonstrated strong binding affinity for the 5-HT1A, 5-HT2B, and 5-HT7 serotonin receptor subtypes. researchgate.net This suggests that the 5-chloro substitution pattern on an aromatic ring can be favorable for interaction with certain serotonin receptors, although the relevance to the benzonitrile scaffold remains speculative.
Programmed Death-Ligand 1 (PD-L1): Small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint interaction have been developed. Some of these inhibitors are biphenyl-based compounds that feature a benzonitrile group. acs.orgnih.gov In these molecules, the benzonitrile moiety has been observed to form π–π stacking interactions with the Tyr123 residue of PD-L1, which can help stabilize the ligand within the binding site. acs.org This indicates that the benzonitrile functional group has the potential to participate in binding to PD-L1.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| BMS-564929 | Androgen Receptor | 2.11 nM | newdrugapprovals.org |
| 5-chloro-N,N-dimethyltryptamine | 5-HT1A Receptor | Strong Affinity (Value not specified) | researchgate.net |
| 5-chloro-N,N-dimethyltryptamine | 5-HT2B Receptor | Strong Affinity (Value not specified) | researchgate.net |
| 5-chloro-N,N-dimethyltryptamine | 5-HT7 Receptor | Strong Affinity (Value not specified) | researchgate.net |
Functional Assays for Agonist/Antagonist Activity (In Vitro Cell-Based Assays)
Consistent with their high binding affinity, benzonitrile-containing SARMs demonstrate functional activity in cell-based assays. These compounds typically act as agonists at the androgen receptor, promoting its activation.
For example, the SARM BMS-564929 displayed potent agonist activity in a C2C12 myoblast cell line, with a potency (EC50) of 0.44 nM. newdrugapprovals.org Another clinical candidate, SARM 2f (4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile), also showed an ideal SARM profile in functional Hershberger assays, which measure anabolic and androgenic activity. nih.govresearchgate.net The analogue 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile was confirmed to have agonist activity, leading to desired anabolic effects in preclinical models. acs.org These functional assays confirm that the benzonitrile scaffold, when appropriately substituted, can effectively activate the androgen receptor in a cellular context.
Molecular Docking and Computational Target Identification
Molecular docking and computational studies have been instrumental in understanding how benzonitrile-containing ligands interact with their biological targets, particularly the androgen receptor.
The binding mode of benzonitrile analogues to the androgen receptor has been elucidated through X-ray crystallography. The crystal structure of the AR ligand-binding domain in complex with the potent SARM, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile , is available in the Protein Data Bank (PDB ID: 5CJ6). ebi.ac.ukrcsb.org This structure provides a detailed atomic-level view of the ligand-receptor interactions.
Computational models and docking studies of other nonsteroidal ligands with the AR reveal that the nitrile group often plays a critical role in binding. It frequently mimics the 3-keto group of natural androgens like testosterone (B1683101) by forming key hydrogen bond interactions with residues Gln711 and Arg752 in the AR binding pocket. nih.govresearchgate.net The presence of the chloro and methyl groups on the benzonitrile ring further optimizes van der Waals and hydrophobic interactions within the pocket, contributing to the high affinity and selectivity of these compounds. nih.gov These computational insights are crucial for the rational design of new, more potent, and selective AR ligands.
Mechanistic Elucidation of In Vitro Biological Effects
Understanding the mechanism of action of a compound at a molecular level is crucial for drug discovery and development. In vitro studies, often guided by in silico predictions, can help elucidate these mechanisms.
While specific experimental data for this compound is not available, computational tools can predict its potential biological targets. By identifying these targets, it is possible to hypothesize the molecular pathways that might be affected. For instance, if the compound is predicted to bind to a specific kinase, it could potentially modulate signaling pathways involved in cell proliferation or inflammation. Further in vitro assays would be necessary to validate these predictions and understand the downstream cellular consequences.
The biological activity of a molecule is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) explores how modifications to a molecule's structure affect its biological activity.
The introduction of a chlorine atom into a biologically active molecule can significantly enhance its intrinsic activity. eurochlor.org The position of the chlorine atom is critical in determining the magnitude and type of biological effect. eurochlor.org Halogen substituents, like chlorine, can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with target proteins. The versatility of the chloro substituent allows it to act as a mimic for various other functional groups, a property that has been widely exploited in medicinal chemistry.
Similarly, alkyl groups such as the methyl group on the benzonitrile ring can also modulate biological activity. The size, shape, and lipophilicity of the alkyl group can influence how the molecule fits into a protein's binding pocket and the strength of the resulting interactions. For example, studies on substituted benzimidazoles have shown that the length of an alkyl chain can impact inhibitory activity.
The combination of the chloro, hydroxyl, and methyl groups on the benzonitrile scaffold of this compound creates a unique electronic and steric profile that will dictate its specific interactions with biological macromolecules and its resulting biological activity.
Q & A
Q. Table 1: Example Reaction Pathway
| Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | KCN, DMF, 100°C, 12h | Target Compound | ~65–75 |
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
Discrepancies in spectral data often arise from solvent effects , impurities , or isomeric byproducts . To address this:
Cross-validate techniques : Combine -NMR, -NMR, and HSQC to confirm proton-carbon correlations.
Control solvent systems : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) and report solvent-induced shifts.
High-resolution mass spectrometry (HR-MS) : Confirm molecular formula to rule out isotopic or impurity interference .
Compare with computational models : DFT-based NMR predictions (e.g., using Gaussian software) can validate experimental shifts .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- -NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad singlet ~δ 10–12 ppm).
- -NMR confirms nitrile carbon (δ ~115–120 ppm) and quaternary carbons.
Infrared Spectroscopy (IR) : Strong absorption at ~2220 cm (C≡N stretch) and ~3200–3400 cm (O-H stretch) .
Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 182).
Q. Table 2: Typical Spectral Data
| Technique | Key Peaks | Functional Group Confirmation |
|---|---|---|
| IR | 2220 cm, 3250 cm | Nitrile, Hydroxyl |
| -NMR | δ 7.2 (d, J=8 Hz), δ 10.5 (s) | Aromatic protons, -OH |
Advanced: How can researchers assess the biological activity of this compound in drug discovery?
Methodological Answer:
In vitro assays :
- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC.
Structure-Activity Relationship (SAR) : Modify substituents (e.g., -Cl, -CH) to correlate structural changes with activity trends.
Molecular docking : Use AutoDock Vina to predict binding interactions with protein targets (e.g., PDB entries) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid latex gloves due to solvent compatibility issues.
Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer:
Process optimization :
- Catalyst loading : Reduce Pd/C or Cu catalyst from 10 mol% to 5 mol% to minimize side reactions.
- Solvent recycling : Recover DMF via distillation to reduce costs.
Scale-up challenges :
- Heat dissipation : Use jacketed reactors to control exothermic reactions.
- Purity monitoring : Implement inline FTIR or HPLC to track reaction progress .
Basic: How is the purity of this compound validated?
Methodological Answer:
Chromatographic methods :
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm. Purity >95% is acceptable for most studies.
- TLC : R = 0.5 in hexane:ethyl acetate (3:1) .
Melting point analysis : Compare observed mp (e.g., 145–147°C) with literature values to detect impurities.
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
Stabilization techniques :
- Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidation.
- Store under argon in amber glass vials to block light and moisture.
Periodic reanalysis : Conduct NMR and MS every 6 months to monitor degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
